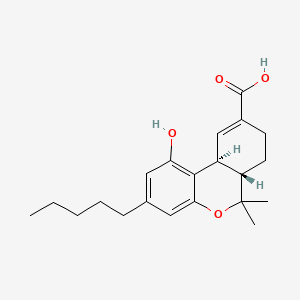

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid

説明

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is a significant secondary metabolite of delta(9)-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is formed in the body after the consumption of cannabis and is often used as a biomarker in drug testing due to its long half-life and presence in urine and blood .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid typically involves the oxidation of 11-hydroxy-delta(9)-tetrahydrocannabinol. This oxidation is usually carried out using liver enzymes in vivo, but in vitro methods can also be employed using chemical oxidizing agents .

Industrial Production Methods: Industrial production of this compound is not common due to its primary formation as a metabolite in biological systems. for research purposes, it can be synthesized in laboratories using controlled oxidation processes .

化学反応の分析

Types of Reactions: 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid primarily undergoes oxidation reactions. It can also participate in conjugation reactions, particularly with glucuronic acid, to form water-soluble conjugates that are excreted from the body .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Conjugation: Glucuronic acid in the presence of glucuronosyltransferase enzymes.

Major Products:

Oxidation: Formation of this compound from 11-hydroxy-delta(9)-tetrahydrocannabinol.

Conjugation: Formation of glucuronide conjugates.

科学的研究の応用

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is extensively used in forensic and clinical toxicology to detect cannabis use. It serves as a reliable biomarker due to its long half-life and presence in biological fluids . Additionally, it is used in research to understand the metabolism and pharmacokinetics of delta(9)-tetrahydrocannabinol .

作用機序

While 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid itself is not psychoactive, it plays a role in the overall metabolism of delta(9)-tetrahydrocannabinol. It is formed through the oxidation of 11-hydroxy-delta(9)-tetrahydrocannabinol by liver enzymes and is further metabolized by conjugation with glucuronic acid . This process helps in the excretion of delta(9)-tetrahydrocannabinol from the body .

類似化合物との比較

Delta(9)-tetrahydrocannabinol: The primary psychoactive component of cannabis.

11-Hydroxy-delta(9)-tetrahydrocannabinol: An active metabolite of delta(9)-tetrahydrocannabinol.

Delta(8)-tetrahydrocannabinol: A less psychoactive isomer of delta(9)-tetrahydrocannabinol.

Uniqueness: 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is unique due to its role as a non-psychoactive metabolite that serves as a biomarker for cannabis use. Unlike its parent compound, delta(9)-tetrahydrocannabinol, it does not produce psychoactive effects but is crucial for understanding the metabolism and excretion of cannabinoids .

生物活性

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid (THC-COOH) is a significant metabolite of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Unlike THC, THC-COOH is non-psychoactive and has garnered interest for its biological activities, particularly in the context of analgesic and anti-inflammatory properties. This article explores the biological activity of THC-COOH, supported by data tables, case studies, and detailed research findings.

Pharmacological Properties

THC-COOH exhibits several pharmacological effects:

- Analgesic Effects : THC-COOH has demonstrated analgesic properties, potentially through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) activities, which are key enzymes in the inflammatory process .

- Anti-inflammatory Activity : The compound's ability to inhibit COX and 5-LOX suggests a role in reducing inflammation. This makes THC-COOH a candidate for therapeutic applications in conditions characterized by chronic inflammation .

- Interaction with P-glycoprotein : THC-COOH acts as a substrate for P-glycoprotein (Pgp), a drug efflux transporter associated with multidrug resistance in cancer cells. It has been shown to stimulate Pgp-dependent ATPase activity, indicating its potential influence on drug metabolism and resistance mechanisms .

Lack of Anxiolytic Effects

Research indicates that THC-COOH does not possess anxiolytic or anxiogenic properties. However, it can mitigate the anxiogenic effects induced by THC, suggesting a modulatory role in the psychotropic effects of cannabis .

Postmortem Analysis

A study conducted on postmortem samples from drug-related fatalities in Jeddah, Saudi Arabia, analyzed THC-COOH concentrations in various biological fluids. The findings revealed that:

- The median concentration of THC-COOH in fluid collected from the chest cavity was 480 ng/mL, with a range from 80 to 3010 ng/mL.

- The study highlighted the utility of THC-COOH as a biomarker for cannabis consumption when other bodily fluids are unavailable .

Concentration Variation by Cause of Death

The concentration of THC-COOH varied based on the cause of death and other factors such as age and body mass index (BMI). This variation underscores the importance of understanding individual differences in metabolism and drug clearance rates .

| Specimen Type | Median Concentration (ng/mL) | Range (ng/mL) |

|---|---|---|

| Chest Cavity Fluid | 480 | 80 – 3010 |

| Blood | Variable | Variable |

| Urine | Variable | Variable |

| Liver Tissue | Variable | Variable |

Pharmacokinetics

The pharmacokinetic profile of THC-COOH is characterized by:

- Half-Life : The elimination half-life ranges from 5.2 to 6.2 days, indicating prolonged retention in the body, especially among heavy users .

- Metabolism : THC-COOH is formed through the oxidation of 11-hydroxy-THC (active metabolite) by liver enzymes. It undergoes further conjugation with glucuronide to enhance water solubility for excretion .

特性

IUPAC Name |

(6aS,10aS)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVRGSHRZRJTLZ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660713 | |

| Record name | (±)-11-nor-9-carboxy-delta9-THC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114028-39-6 | |

| Record name | (±)-11-nor-9-carboxy-delta9-THC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。